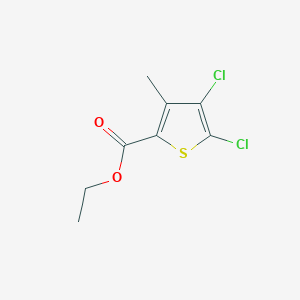
Ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions, a methyl group at the 3 position, and an ethyl ester group at the 2 position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate can be achieved through various methods. One common approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene can enhance the efficiency of the reactions .
化学反応の分析
Types of Reactions
Ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
作用機序
The mechanism of action of ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the ester group can influence its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
Ethyl 2,5-dibromothiophene-3-carboxylate: Similar structure with bromine atoms instead of chlorine.
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl 4-chloro-3-methylthiophene-2-carboxylate: Similar structure with only one chlorine atom.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the ethyl ester group and the dichloro substitution pattern makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H8Cl2O2S |
|---|---|
分子量 |
239.12 g/mol |
IUPAC名 |
ethyl 4,5-dichloro-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H8Cl2O2S/c1-3-12-8(11)6-4(2)5(9)7(10)13-6/h3H2,1-2H3 |
InChIキー |
DORJGEZIYHRDSJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(S1)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















